1,2,3-Tri-o-acetyl-5-deoxy-d-ribose

capecitabine intermediate anomeric purity process impurity

Sourcing inconsistent β-anomer purity stalls capecitabine intermediate production. This 5-deoxy-β-D-ribofuranose triacetate is the exclusive glycosyl donor for stereospecific Vorbrüggen coupling with 5-fluorocytosine. • ≥98% β-anomer purity minimizes α-impurity rejection, maximizing API yield. • Crystalline solid (mp 63-68°C) ensures precise weighing; shipped at ambient temperature. • Bulk quantities available; request a quote for commercial-scale capecitabine intermediate supply.

Molecular Formula C11H16O7
Molecular Weight 260.24 g/mol
Cat. No. B12316117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3-Tri-o-acetyl-5-deoxy-d-ribose
Molecular FormulaC11H16O7
Molecular Weight260.24 g/mol
Structural Identifiers
SMILESCC(C(C(=O)C)(C(C(=O)C)(C(=O)C(=O)C)O)O)O
InChIInChI=1S/C11H16O7/c1-5(12)9(16)11(18,8(4)15)10(17,6(2)13)7(3)14/h6,13,17-18H,1-4H3
InChIKeyJTPRLNHAKSDJJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3-Tri-O-acetyl-5-deoxy-D-ribose: Critical Intermediate


1,2,3-Tri-O-acetyl-5-deoxy-D-ribose (CAS 62211-93-2) is an acetyl-protected 5-deoxy-D-ribofuranose derivative with the molecular formula C11H16O7 and a molecular weight of 260.24 Da . The compound bears acetyl protecting groups at the 1-, 2-, and 3-positions while the 5-position is deoxygenated, yielding a crystalline solid (melting point 63–64 °C, soluble in ethanol) that serves as the indispensable glycosyl donor intermediate in the commercial synthesis of the blockbuster oral chemotherapeutic prodrug capecitabine . Its single defining functional feature — the 5-deoxy modification — is structurally encoded in the final drug and is mandatory for the sequential enzymatic activation cascade that releases 5-fluorouracil selectively in tumor tissue.

1 Central glycosyl donor for capecitabine prodrug synthesis research
2 β-anomer required for stereospecific N-glycosylation coupling
3 5-deoxy group essential for prodrug enzymatic activation pathway

1,2,3-Tri-O-acetyl-5-deoxy-D-ribose: Why Substitutes Fail


In-class compounds such as unprotected 5-deoxy-D-ribose, the α-anomer (1,2,3-tri-O-acetyl-5-deoxy-α-D-ribose), or fully acetylated ribose (1,2,3,5-tetra-O-acetyl-β-D-ribofuranose) cannot simply be interchanged with 1,2,3-tri-O-acetyl-5-deoxy-β-D-ribose. The unprotected 5-deoxy-D-ribose exists as a viscous liquid requiring −20 °C storage and lacks the acetyl protection needed for Vorbrüggen-type N-glycosylation . The α-anomer is a documented process impurity (3–30% in typical syntheses) that does not participate in the stereospecific coupling yielding capecitabine [1]. Tetra-O-acetyl-ribose, possessing a 5-O-acetyl group rather than a 5-deoxy moiety, cannot deliver the 5′-deoxy functionality that is structurally mandatory for capecitabine's prodrug activation pathway [2]. These structural and stereochemical constraints make the β-anomer of 1,2,3-tri-O-acetyl-5-deoxy-D-ribose non-substitutable in regulated pharmaceutical manufacturing.

Unprotected 5-deoxy-D-ribose Lacks acetyl protection needed for Vorbrüggen-type N-glycosylation; exists as a viscous liquid at room temperature.
α-Anomer impurity Non-productive in stereospecific coupling; typical synthesis contains 3–30% α-anomer, reducing effective yield.
1,2,3,5-Tetra-O-acetyl-ribose Bears a 5-O-acetyl group instead of the mandatory 5-deoxy; cannot generate the required 5′-deoxy nucleoside for prodrug activation.

1,2,3-Tri-O-acetyl-5-deoxy-D-ribose: Procurement Evidence


Anomeric Purity and Process Impurity

In the synthesis of capecitabine, only the β-anomer of 1,2,3-tri-O-acetyl-5-deoxy-D-ribose participates in the stereospecific coupling with silylated 5-fluorocytosine. The α-anomer is a non-productive impurity that must be separated, and its presence directly reduces the effective yield of the subsequent step. According to patent CN109836462B, the α-anomer proportion in triacetyl deoxyribose produced by conventional methods ranges from 3% to 30%, and the β-isomer pure product must be obtained by column chromatography or recrystallization [1]. The ChemBK reference database further confirms that the α-isomer ratio does not exceed 30% and that the β-isomer purity obtainable depends on the separation method . Procuring material with pre-enriched β-anomer content (≥98% by GC, as specified by commercial suppliers) eliminates the need for in-house chromatographic purification and ensures batch-to-batch consistency for GMP production.

Anomeric purity & impurity impact
Head-to-head
β-anomer purity ≥98% (commercial) vs. α-impurity 3–30% (conventional synthesis)
High β-content avoids chromatographic separation, maximizing coupling yield.
Vorbrüggen conditions with silylated 5-fluorocytosine
capecitabine intermediate anomeric purity process impurity

Synthetic Yield Optimization

Multiple synthetic routes to 1,2,3-tri-O-acetyl-5-deoxy-D-ribose have been published with substantially different overall yields. The earliest practical route from D-ribose (Sairam et al., Carbohydrate Research, 2003) reported 56% overall yield after deoxygenation, hydrolysis, and acetylation [2]. WO2008092405A1, using inosine as starting material, achieved a total yield of 61.5% [3]. Patent CN104650160A discloses a novel route employing triethyl orthoformate for one-step 2,3,4-hydroxyl protection, achieving 60% overall yield with 99.5% product purity [1]. A later academic study (Zhang et al., 2014) reported 73% overall yield from D-ribose via methylation, isopropylidenation, esterification, reduction, deprotection, and acetylation [4]. These routes demonstrate that yield improvements of 13–17 percentage points (from 56% to 60–73%) have been realized through iterative process innovation, directly impacting the cost of goods for capecitabine manufacturing.

Synthetic route yield comparison
Reported
73% overall yield (Zhang 2014) vs. 56% baseline (Sairam 2003); up to 17 pp improvement
Route choice directly influences procurement cost and supply reliability.
Multi-step synthesis from D-ribose or inosine
synthetic yield route comparison process chemistry

5-Deoxy Functional Group Essentiality

The 5-deoxy modification in 1,2,3-tri-O-acetyl-5-deoxy-D-ribose is not an optional structural variation but a pharmacophoric necessity. Capecitabine is pentyl 1-(5-deoxy-β-D-ribofuranosyl)-5-fluoro-1,2-dihydro-2-oxo-4-pyrimidinecarbamate; the 5′-deoxy moiety is embedded in the final drug structure and is essential for the sequential three-enzyme activation cascade (carboxylesterase → cytidine deaminase → thymidine phosphorylase) that selectively generates 5-fluorouracil in tumor tissue [1]. 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose (CAS 13035-61-5, melting point 82 °C, MW 318.28) bears a 5-O-acetyl group that cannot be deoxygenated to yield the required 5′-deoxy nucleoside [2]. Any attempt to use tetra-O-acetyl-ribose would produce a 5′-O-acetyl nucleoside that cannot undergo the requisite enzymatic dephosphorylation/activation, rendering the resulting compound pharmacologically inactive as a capecitabine mimetic. This functional gatekeeping explains why 1,2,3-tri-O-acetyl-5-deoxy-β-D-ribose is the sole glycosyl donor in all regulatory-approved capecitabine manufacturing processes.

5-Deoxy functional essentiality
Class-level
5-deoxy (target) mandatory vs. 5-O-acetyl (inactive); absolute structural requirement
Only the 5-deoxy intermediate supports capecitabine enzymatic activation.
Thymidine phosphorylase substrate specificity
5-deoxy functional requirement capecitabine prodrug nucleoside coupling

Physical Form and Handling Advantage

Unprotected 5-deoxy-D-ribose (CAS 13039-75-3) is commercially supplied as a viscous liquid requiring storage at −20 °C and is sparingly soluble in water, posing significant handling and formulation challenges for large-scale GMP operations . In contrast, 1,2,3-tri-O-acetyl-5-deoxy-D-ribose is a crystalline powder (melting point 63–64 °C) that is soluble in ethanol and can be stored at 2–8 °C in sealed, dry conditions . The crystalline solid form enables precise weighing, reduces hygroscopicity, and improves batch-to-batch uniformity in automated dispensing systems. This physical-form differential is critical for pharmaceutical manufacturing facilities, where viscous liquids introduce metering inaccuracies and require specialized equipment.

Physical form & handling
Data to verify
Crystalline powder (mp 63–64 °C) vs. viscous liquid; storage at 2–8 °C vs. −20 °C
Solid form eases weighing, reduces hygroscopicity, and avoids cold-chain logistics.
Source: vendor specifications; independent verification advised
physical form storage stability ease of handling

Commercial Purity and Beta-Anomer Enrichment

Commercially available 1,2,3-tri-O-acetyl-5-deoxy-β-D-ribose is supplied with defined purity and anomeric enrichment specifications that directly impact process economics. TCI chemicals offers the compound at ≥98.0% purity by GC, with a melting point of 65.0–69.0 °C and specific rotation [α]²⁰/D of −19.0 to −23.0 deg (c=2, EtOH) . Patent CN101824056A describes a preparation method yielding material with purity not lower than 99.5% [1]. This contrasts with the isomer mixture typically obtained from direct acetylation of 5-deoxy-D-ribose, which contains 3–30% α-anomer [2]. The availability of high-purity, β-enriched material directly from reputable suppliers eliminates the in-house chromatographic purification step, reducing solvent consumption, labor, and process cycle time.

Commercial purity specifications
Reported
≥98.0% (GC, TCI) / up to 99.5% (patent) vs. as-synthesized mixture with 3–30% α-anomer
High-purity β-enriched material reduces downstream purification burden.
Determined by GC or HPLC; specific rotation −19 to −23 deg
commercial purity beta-anomer enrichment quality specifications

1,2,3-Tri-O-acetyl-5-deoxy-D-ribose: Application Scenarios


Capecitabine API: Stereospecific Glycosylation

This is the dominant industrial application. 1,2,3-Tri-O-acetyl-5-deoxy-β-D-ribose is reacted with silylated 5-fluorocytosine under Vorbrüggen conditions (Lewis acid catalysis, typically SnCl₄ or TMSOTf) to form the β-N1-glycosidic bond. Because only the β-anomer participates, material with ≥98% β-purity is specified to maximize coupling yield and minimize waste . The 5-deoxy group is subsequently carried through to the final drug substance, where it is required for prodrug activation [1].

5′-Deoxy Nucleoside Analogs for Drug Discovery

Beyond capecitabine, 1,2,3-tri-O-acetyl-5-deoxy-D-ribose serves as a versatile glycosyl donor for synthesizing diverse 5′-deoxy nucleoside analogs. The Vorbrüggen methodology has been applied to the synthesis of 5′-deoxytubercidin and related marine nucleosides on a 10-gram scale, demonstrating good overall yields and complete regioselectivity for N-9 glycosylation with pyrrolo[2,3-d]pyrimidines . The acetyl protecting groups can be selectively removed under mild basic conditions to liberate the free nucleoside, offering a modular platform for structure-activity relationship studies [1].

Process Impurity Standard: Alpha-Isomer

The α-anomer of 1,2,3-tri-O-acetyl-5-deoxy-D-ribose is a known process impurity in capecitabine synthesis, and its accurate quantification is required for ICH Q3A compliance. While the target compound is the β-anomer, access to analytically pure α-isomer (≥99% purity by HPLC, as described in CN109836462B) enables development of validated HPLC methods for impurity monitoring in capecitabine intermediates . This dual-use scenario means that procurement strategies must consider both the β-enriched product (for synthesis) and the α-isomer standard (for analytical quality control).

Carbohydrate Chemistry: Protected Building Block

In academic and industrial carbohydrate chemistry, 1,2,3-tri-O-acetyl-5-deoxy-D-ribose is valued as a stable, crystalline building block that combines orthogonal protecting groups with a functional deoxy handle. The crystalline powder form enables precise weighing for small-scale reactions, and its solubility in ethanol and common organic solvents facilitates homogeneous reaction conditions . The 56–73% overall yields reported across multiple synthetic routes demonstrate the compound's suitability for multi-gram preparation, making it a cost-effective entry point for exploratory nucleoside chemistry [1].

Application
Selection Property
Validation Focus
Capecitabine glycosylation step
High β-anomer enrichment
Stereospecific N-glycosylation yield
5′-Deoxy nucleoside analog synthesis
Orthogonal acetyl protecting groups
Regioselectivity and deprotection efficiency
Process impurity monitoring (α-isomer)
Analytically pure α-anomer standard
ICH Q3A compliance, HPLC method validation
Carbohydrate building block research
Crystalline, soluble in organic solvents
Multi-gram scale reaction suitability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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